![molecular formula C28H44N2O2 B1663058 (9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide CAS No. 1002100-44-8](/img/structure/B1663058.png)
(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Overview
Description
“(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide” is a complex organic compound . It contains a total of 77 bonds, including 33 non-H bonds, 12 multiple bonds, 18 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 aromatic hydroxyl, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 76 atoms, including 44 Hydrogen atoms, 28 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Neurological Disease Treatment
Oleoyl Serotonin (OS) has been identified as an antagonist of cannabinoid receptors, which are promising targets for the treatment of neurological diseases. In a study, OS derived from Stephanoconus snail venom showed the ability to counteract learning and memory deficits in mice without causing severe side effects . This suggests its potential application in preventing and treating cognitive impairments associated with neurological conditions.
Pain Management
OS has been shown to inhibit capsaicin-induced activation of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is associated with pain perception . This inhibition occurs at an IC50 of 2.57 μM, indicating that OS could be used as a therapeutic agent for acute and chronic peripheral pain management.
Venom Therapeutics
The presence of OS in Stephanoconus snail venom and its biological activity suggest that it could be used in developing novel venom-derived therapeutics . The ability of OS to modulate cannabinoid receptors could lead to new treatments for conditions that are currently addressed by venom-based drugs.
Endocannabinoid System Modulation
OS’s interaction with the endocannabinoid system, specifically its inhibition of CB1 and CB2 receptors, positions it as a potential modulator for various physiological processes regulated by this system . This includes the regulation of homeostasis, brain development, neurotransmitter release, and synaptic plasticity.
Selectivity Screening
A selectivity screening of OS showed high selectivity for cannabinoid receptors over various ion channels and receptors . This high selectivity is crucial for the development of targeted therapies with minimal off-target effects.
Structure-Activity Relationship Studies
OS has been used in structure-activity relationship studies to understand the critical domains for binding and function on cannabinoid receptors . Such studies are essential for the rational design of new drugs that can interact with specific sites on the receptors.
Mechanism of Action
Target of Action
Oleoyl Serotonin primarily targets the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . The TRPV1 channel is a nonselective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli . It is a potential new target for the development of analgesic and anti-inflammatory drugs .
Mode of Action
Oleoyl Serotonin acts as an antagonist of the TRPV1 channel . It inhibits the activation of the TRPV1 channel, with an IC50 value of 2.57 μM for human TRPV1 . This inhibition prevents the channel from transmitting pain signals, thereby potentially providing analgesic effects .
Biochemical Pathways
The biochemical pathway for serotonin synthesis involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase . As a serotonin-like molecule, Oleoyl Serotonin may be involved in similar pathways.
Result of Action
Oleoyl Serotonin’s inhibition of the TRPV1 channel can counteract learning and memory deficits caused by certain conditions . By blocking the transmission of pain signals, it may also provide analgesic effects .
properties
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQKHZYXPCLVBI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



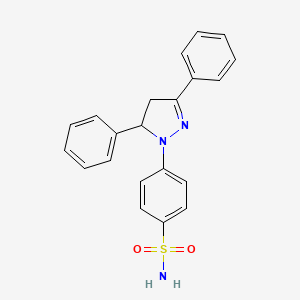

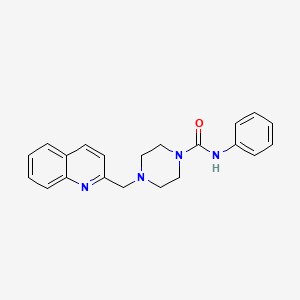

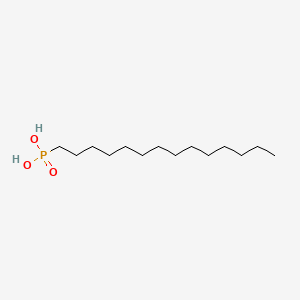

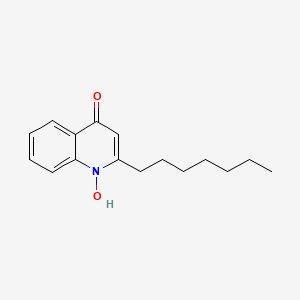

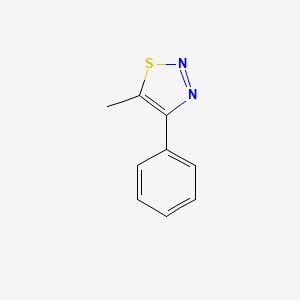

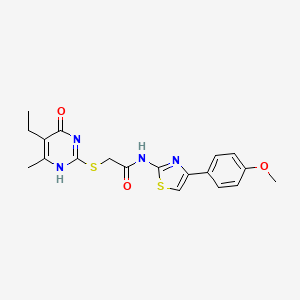
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
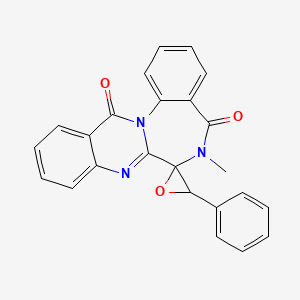
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)